molecular formula C11H13KO3 B2690817 Potassium 5-hydroxy-5-phenylpentanoate CAS No. 1909310-11-7

Potassium 5-hydroxy-5-phenylpentanoate

Cat. No.: B2690817
CAS No.: 1909310-11-7
M. Wt: 232.32
InChI Key: FPPFIOYULOXZDB-UHFFFAOYSA-M
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Description

Potassium 5-hydroxy-5-phenylpentanoate is a chemical compound with the molecular formula C11H13KO3 and a molecular weight of 232.32 g/mol . It is a potassium salt of 5-hydroxy-5-phenylpentanoic acid, characterized by the presence of a hydroxyl group and a phenyl group attached to a pentanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-hydroxy-5-phenylpentanoate typically involves the reaction of 5-hydroxy-5-phenylpentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Water

    Reaction Time: Several hours to ensure complete neutralization

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve more sophisticated equipment to ensure purity and efficiency. The process includes:

    Large-scale reactors: To handle bulk quantities

    Purification steps: Such as crystallization or filtration to obtain the pure compound

    Quality control: To ensure the product meets industry standards

Chemical Reactions Analysis

Types of Reactions

Potassium 5-hydroxy-5-phenylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve a catalyst like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of 5-oxo-5-phenylpentanoic acid.

    Reduction: Formation of 5-hydroxy-5-phenylpentanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Potassium 5-hydroxy-5-phenylpentanoate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating certain conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Potassium 5-hydroxy-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-hydroxy-5-phenylpentanoate
  • Calcium 5-hydroxy-5-phenylpentanoate
  • Magnesium 5-hydroxy-5-phenylpentanoate

Uniqueness

Potassium 5-hydroxy-5-phenylpentanoate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological interactions compared to its sodium, calcium, and magnesium counterparts. The potassium ion can also affect the compound’s stability and its behavior in different chemical environments.

Properties

IUPAC Name

potassium;5-hydroxy-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3.K/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPFIOYULOXZDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCC(=O)[O-])O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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